Zingiberen Newsaponin

Description

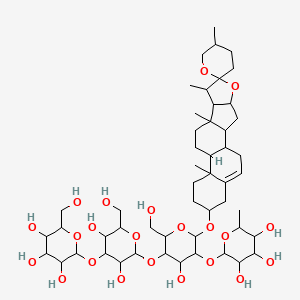

oligospirostanoside from rhizomes of Dioscorea caucasica

Properties

CAS No. |

91653-50-8 |

|---|---|

Molecular Formula |

C51H82O22 |

Molecular Weight |

1047.2 g/mol |

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C51H82O22/c1-20-8-13-51(64-19-20)21(2)32-28(73-51)15-27-25-7-6-23-14-24(9-11-49(23,4)26(25)10-12-50(27,32)5)66-48-44(72-45-38(60)36(58)33(55)22(3)65-45)40(62)42(31(18-54)69-48)70-47-41(63)43(35(57)30(17-53)68-47)71-46-39(61)37(59)34(56)29(16-52)67-46/h6,20-22,24-48,52-63H,7-19H2,1-5H3/t20-,21+,22+,24+,25-,26+,27+,28+,29-,30-,31-,32+,33+,34-,35-,36-,37+,38-,39-,40+,41-,42-,43+,44-,45+,46+,47+,48-,49+,50+,51-/m1/s1 |

InChI Key |

XJOTXMLDNWCDRH-HAUZKCKMSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)C)C)C)OC1 |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)C)OC1 |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Architecture of Zingiberen Newsaponin: A Technical Guide

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical overview of Zingiberen Newsaponin, a steroidal saponin (B1150181), has been compiled to serve as a critical resource for researchers, scientists, and professionals in drug development. This guide elucidates the compound's chemical structure, provides detailed experimental protocols for its isolation, summarizes key quantitative data, and illustrates its known signaling pathway.

Initially misnomered in broader searches, it is crucial to clarify that Zingiberen Newsaponin, scientifically identified as Zingiberensis Saponin I, is not a constituent of ginger (Zingiber officinale). Instead, it is a natural product isolated from the rhizomes of Dioscorea zingiberensis, a species of yam. This distinction is vital for accurate phytochemical and pharmacological research.

Chemical Structure and Properties

Zingiberen Newsaponin is a complex steroidal saponin. Its chemical identity is established through its molecular formula and systematic name.

Table 1: Chemical Identity of Zingiberen Newsaponin

| Identifier | Value |

| Systematic Name | (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

| Molecular Formula | C51H82O22 |

| Synonyms | Zingiberensis Saponin I |

The aglycone core of Zingiberen Newsaponin is a spirostanol (B12661974) steroid, to which a branched oligosaccharide chain is attached. The intricate stereochemistry of this molecule contributes significantly to its biological activity.

Experimental Protocols

The isolation and purification of Zingiberen Newsaponin from Dioscorea zingiberensis involves a multi-step process. The following is a detailed methodology based on established protocols for the extraction and separation of steroidal saponins (B1172615) from this plant source.[1][2]

Preparation of Total Steroid Saponins[1]

-

Extraction:

-

Powdered, dried rhizomes of Dioscorea zingiberensis (3.5 kg) are extracted three times with 70% ethanol (B145695).

-

The ethanol solutions are combined and evaporated to dryness under reduced pressure using a rotary evaporator.

-

The resulting residue is redissolved in water and centrifuged.

-

-

Column Chromatography:

-

The supernatant is subjected to chromatography on a D-101 macroporous resin column.

-

The column is eluted with 60% ethanol.

-

The effluent is collected and concentrated under reduced pressure.

-

-

Solvent Partitioning:

-

The concentrated syrup is dissolved in 1 L of water.

-

The aqueous solution is then extracted six times with an equal volume of n-butanol.

-

The combined n-butanol extracts are concentrated to yield the total steroid saponin fraction.

-

Purification by High-Speed Counter-Current Chromatography (HSCCC)[1]

-

Instrumentation: A preparative HSCCC instrument equipped with a multi-layer coil separation column and an evaporative light scattering detector (ELSD) is used.

-

Two-Phase Solvent System: A system composed of ethyl acetate-n-butanol-methanol-water (4:1:2:4, v/v) is prepared and equilibrated.

-

Separation Procedure:

-

The coil column is filled with the upper stationary phase.

-

The apparatus is rotated at 850 rpm, and the lower mobile phase is pumped into the column at a flow rate of 2.0 mL/min.

-

Once hydrodynamic equilibrium is reached, the sample solution (containing the total steroid saponins) is injected.

-

The effluent is monitored by ELSD to detect the separated compounds.

-

-

Structure Elucidation: The chemical structures of the purified saponins, including Zingiberen Newsaponin, are determined using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3]

Quantitative Data

Signaling Pathway

Recent research has shed light on the molecular mechanisms underlying the bioactivity of Zingiberen Newsaponin, particularly its anti-cancer properties. It has been shown to inhibit the malignant progression of hepatocellular carcinoma by suppressing autophagy. This effect is mediated through the inhibition of the AKR1C1-mediated JAK2/STAT3 signaling pathway.

References

- 1. Preparative isolation and purification of five steroid saponins from Dioscorea zingiberensis C.H.Wright by high-speed counter-current chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparative isolation and purification of five steroid saponins from Dioscorea zingiberensis C.H.Wright by counter-current chromatography coupled with evaporative light scattering detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Zingiberensis Newsaponin: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zingiberensis newsaponin, a steroidal saponin (B1150181) isolated from the rhizomes of Dioscorea zingiberensis C.H. Wright, has garnered significant attention in the scientific community for its diverse pharmacological activities.[1][2][3][4] This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its study, and an in-depth look at its interactions with key cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery and development.

Physical and Chemical Properties

Zingiberensis newsaponin is a white amorphous powder.[5] While a specific melting point has not been detailed in publicly available literature, its structural elucidation has been confirmed through various spectroscopic methods.[2][5][6]

Table 1: Physical and Chemical Properties of Zingiberensis Newsaponin

| Property | Value | Citation(s) |

| Molecular Formula | C₅₁H₈₂O₂₂ | [7] |

| Molecular Weight | 1047.2 g/mol | [7] |

| CAS Number | 91653-50-8 | [4][7] |

| Appearance | White amorphous powder | [5] |

| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol (B145695), Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [3] |

| Spectral Data | Structure confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR. | [2][5][8] |

Experimental Protocols

Extraction and Isolation of Zingiberensis Newsaponin from Dioscorea zingiberensis

The following protocol is a general method for the extraction and purification of steroidal saponins (B1172615), including Zingiberensis newsaponin, from Dioscorea zingiberensis.

-

Extraction:

-

Purification:

-

The crude extract is subjected to column chromatography using silica (B1680970) gel and ODS (octadecylsilyl) as the stationary phases.[6]

-

Further purification is achieved through semi-preparative High-Performance Liquid Chromatography (HPLC).[6]

-

High-Speed Counter-Current Chromatography (HSCCC) has also been successfully employed for the separation and purification of individual saponins from the crude extract.[1][9][10][11]

-

// Nodes Start [label="Dried Rhizomes of\nDioscorea zingiberensis", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="70% Ethanol Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Concentration [label="Concentration\n(Reduced Pressure)", fillcolor="#FBBC05", fontcolor="#202124"]; Crude_Extract [label="Crude Saponin Extract", fillcolor="#F1F3F4", fontcolor="#202124"]; Column_Chromatography [label="Column Chromatography\n(Silica Gel, ODS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Semi_Prep_HPLC [label="Semi-Preparative HPLC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HSCCC [label="High-Speed Counter-Current\nChromatography (HSCCC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pure_Saponin [label="Zingiberensis Newsaponin", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Extraction [label="Powdered"]; Extraction -> Concentration; Concentration -> Crude_Extract; Crude_Extract -> Column_Chromatography [label="Purification Step 1"]; Column_Chromatography -> Semi_Prep_HPLC [label="Further Purification"]; Crude_Extract -> HSCCC [label="Alternative Purification"]; Semi_Prep_HPLC -> Pure_Saponin; HSCCC -> Pure_Saponin; } caption: "Workflow for Extraction and Isolation."

Cell Viability Assay (CCK-8)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of Zingiberensis newsaponin on the viability of hepatocellular carcinoma (HCC) cells.[4]

-

Cell Seeding: Seed HCC cells (e.g., Huh7, SMMC-7721) in a 96-well plate at a suitable density and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of Zingiberensis newsaponin and incubate for the desired period (e.g., 24, 48, 72 hours).

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell Migration Assay (Transwell)

This protocol describes a transwell assay to evaluate the effect of Zingiberensis newsaponin on cancer cell migration.[12]

-

Cell Preparation: Culture HCC cells in serum-free medium for several hours.

-

Transwell Setup: Place transwell inserts into the wells of a 24-well plate. Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Cell Seeding: Seed the prepared cells in the upper chamber of the transwell insert in serum-free medium containing the desired concentration of Zingiberensis newsaponin.

-

Incubation: Incubate the plate for a sufficient time to allow cell migration.

-

Cell Fixation and Staining: Remove the non-migrated cells from the upper surface of the membrane. Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable dye (e.g., crystal violet).

-

Quantification: Count the number of migrated cells in several random fields under a microscope.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol details the use of Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis induced by Zingiberensis newsaponin.[3]

-

Cell Treatment: Treat HCC cells with Zingiberensis newsaponin for the desired time.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Cell Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Measurement of Oxidative Stress Markers (ELISA)

This protocol provides a general guideline for measuring the levels of reactive oxygen species (ROS), superoxide (B77818) dismutase (SOD), and malondialdehyde (MDA) using ELISA kits.

-

Sample Preparation: Prepare cell lysates or tissue homogenates from samples treated with or without Zingiberensis newsaponin.

-

ELISA Procedure: Follow the manufacturer's instructions for the specific ROS, SOD, or MDA ELISA kit. This typically involves adding samples and standards to a pre-coated microplate, followed by the addition of detection antibodies and substrates.

-

Measurement: Measure the absorbance or fluorescence using a microplate reader.

-

Quantification: Calculate the concentrations of ROS, SOD, and MDA in the samples based on the standard curve.

Signaling Pathway Interactions

Zingiberensis newsaponin has been shown to exert its biological effects, particularly its anti-cancer activities, through the modulation of key signaling pathways.

Inhibition of the AKR1C1/JAK2/STAT3 Signaling Pathway

Zingiberensis newsaponin inhibits the proliferation and induces apoptosis in hepatocellular carcinoma cells by suppressing the AKR1C1/JAK2/STAT3 signaling pathway.[4] It downregulates the expression of aldo-keto reductase family 1 member C1 (AKR1C1), which in turn leads to a decrease in the phosphorylation of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3). This inhibition of STAT3 activation ultimately leads to the suppression of downstream target genes involved in cell survival and proliferation.

// Nodes ZnS [label="Zingiberensis\nnewsaponin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AKR1C1 [label="AKR1C1", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK2 [label="JAK2", fillcolor="#F1F3F4", fontcolor="#202124"]; pJAK2 [label="p-JAK2", fillcolor="#FBBC05", fontcolor="#202124"]; STAT3 [label="STAT3", fillcolor="#F1F3F4", fontcolor="#202124"]; pSTAT3 [label="p-STAT3", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Target Gene\nExpression\n(Proliferation, Survival)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Proliferation [label="Cell Proliferation\n&\nSurvival", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges ZnS -> AKR1C1 [arrowhead=tee, color="#EA4335", label="Inhibits"]; AKR1C1 -> JAK2 [label="Activates"]; JAK2 -> pJAK2 [label="Phosphorylation"]; pJAK2 -> STAT3; STAT3 -> pSTAT3 [label="Phosphorylation"]; pSTAT3 -> Nucleus [label="Translocation"]; Nucleus -> Gene_Expression [style=dashed]; Gene_Expression -> Cell_Proliferation; } caption: "Inhibition of AKR1C1/JAK2/STAT3 Pathway."

Modulation of the NF-κB Signaling Pathway

Zingiberensis newsaponin has also been reported to exhibit anti-inflammatory effects by down-regulating the expression of nuclear factor-kappa B (NF-κB).[13] The precise molecular mechanism of this inhibition is an area of ongoing research, but it is believed to contribute to the overall anti-cancer and neuroprotective properties of the compound. By inhibiting the NF-κB pathway, Zingiberensis newsaponin can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.[13][14]

// Nodes Inflammatory_Stimuli [label="Inflammatory Stimuli\n(e.g., LPS)", fillcolor="#F1F3F4", fontcolor="#202124"]; ZnS [label="Zingiberensis\nnewsaponin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IKK [label="IKK Complex", fillcolor="#FBBC05", fontcolor="#202124"]; IkB [label="IκB", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB_IkB [label="NF-κB/IκB Complex\n(Inactive)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; pIkB [label="p-IκB", fillcolor="#FBBC05", fontcolor="#202124"]; Proteasome [label="Proteasome", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Pro-inflammatory\nGene Expression\n(TNF-α, IL-6)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Inflammatory_Stimuli -> IKK; ZnS -> IKK [arrowhead=tee, color="#EA4335", label="Inhibits"]; IKK -> IkB [label="Phosphorylates"]; IkB -> pIkB; pIkB -> Proteasome [label="Degradation"]; NFkB_IkB -> NFkB [label="Release"]; NFkB -> Nucleus [label="Translocation"]; Nucleus -> Gene_Expression [style=dashed]; Gene_Expression -> Inflammation; {rank=same; IkB; NFkB; NFkB_IkB} NFkB_IkB -> IkB [dir=none]; NFkB_IkB -> NFkB [dir=none]; } caption: "Modulation of the NF-κB Signaling Pathway."

Conclusion

Zingiberensis newsaponin is a promising natural compound with significant potential for therapeutic applications, particularly in the fields of oncology and inflammatory diseases. This technical guide has summarized its key physical and chemical characteristics, provided detailed methodologies for its investigation, and elucidated its interactions with critical cellular signaling pathways. Further research is warranted to fully explore its pharmacological profile and to translate these preclinical findings into clinical applications.

References

- 1. Preparative isolation and purification of five steroid saponins from Dioscorea zingiberensis C.H.Wright by high-speed counter-current chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two new steroidal saponins from the rhizomes of Dioscorea zingiberensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dioscorea Zingiberensis New Saponin Inhibits the Growth of Hepatocellular Carcinoma by Suppressing the Expression of Long Non-coding RNA TCONS-00026762 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Zingiberensis Newsaponin Inhibits the Malignant Progression of Hepatocellular Carcinoma via Suppressing Autophagy Moderated by the AKR1C1-Mediated JAK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [Study on steroidal saponins from Dioscorea zingiberensis and their platelet aggregation activities] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modulation of age-related NF-kappaB activation by dietary zingerone via MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemical Constituents of Lecythispisonis (Lecythidaceae)--A New Saponin and Complete 1H and 13C Chemical Shift Assignments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preparative isolation and purification of five steroid saponins from Dioscorea zingiberensis C.H.Wright by counter-current chromatography coupled with evaporative light scattering detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]

- 11. scilit.com [scilit.com]

- 12. researchgate.net [researchgate.net]

- 13. New steroid saponins from Dioscorea zingiberensis yam and their medicinal use against I/R via anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 1H and 13C NMR spectral data of new saponins from Cordia piauhiensis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Zingiberen Newsaponin

For Immediate Release

This technical guide provides an in-depth analysis of the known biological activities of Zingiberen Newsaponin (ZnS), a bioactive saponin (B1150181) isolated from the rhizome of Dioscorea zingiberensis C.H. Wright. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of this natural compound. The information presented herein is a synthesis of current peer-reviewed literature, focusing on its anti-cancer properties, particularly in hepatocellular carcinoma (HCC).

Core Biological Activity: Anti-Cancer Effects

Zingiberen Newsaponin has demonstrated significant anti-cancer activity, primarily characterized by its antiproliferative, pro-apoptotic, and anti-metastatic effects.[1] These activities have been predominantly studied in the context of hepatocellular carcinoma, a primary liver cancer with high mortality rates.

Quantitative Analysis of Anti-Proliferative Activity

The cytotoxic effect of Zingiberen Newsaponin on HCC has been quantified through the determination of its half-maximal inhibitory concentration (IC50) in various cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

| Cell Line | Treatment Duration | IC50 Value (µM) | Reference |

| Huh7 | 48 hours | 0.4438 | [1] |

| SMMC7721 | 48 hours | 0.8418 | [1] |

| Huh7 | 48 hours | 0.51 | [2] |

| SMMC-7721 | 48 hours | 1.0 | [2] |

Mechanistic Insights: Key Signaling Pathways

The anti-cancer effects of Zingiberen Newsaponin are attributed to its modulation of specific cellular signaling pathways. The primary mechanism identified to date is the inhibition of autophagy through the AKR1C1-mediated JAK2/STAT3 pathway.[1][3] Additionally, the involvement of the ERK/NF-κB and PI3K/Akt signaling pathways has been suggested.[2]

AKR1C1-Mediated JAK2/STAT3 Signaling Pathway

Zingiberen Newsaponin has been shown to downregulate the expression of key proteins in the JAK2/STAT3 pathway, including AKR1C1, phosphorylated JAK2 (p-JAK2), and phosphorylated STAT3 (p-STAT3).[1] This inhibition leads to a suppression of autophagy, a cellular process that can promote cancer cell survival. The synergistic effect of ZnS with the autophagy inhibitor 3-methyladenine (B1666300) (3-MA) further supports this mechanism.[1][3]

Caption: Zingiberen Newsaponin inhibits the AKR1C1-mediated JAK2/STAT3 signaling pathway.

ERK/NF-κB and PI3K/Akt Signaling Pathways

While less detailed in the current literature, studies suggest that saponins, including potentially Zingiberen Newsaponin, can induce apoptosis and cell cycle arrest through the ERK/NF-κB signaling pathway.[2] Furthermore, the PI3K/Akt signaling pathway, which plays a crucial role in cell apoptosis, is another potential target.[2]

Caption: Potential involvement of ERK/NF-κB and PI3K/Akt pathways in ZnS activity.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below to facilitate reproducibility and further investigation.

Cell Proliferation Assay (CCK-8)

This protocol is used to assess the effect of Zingiberen Newsaponin on the proliferation of cancer cells.

Materials:

-

96-well culture plates

-

Hepatocellular carcinoma cell lines (e.g., Huh7, SMMC7721)

-

Complete culture medium

-

Zingiberen Newsaponin (ZnS) of various concentrations

-

Cell Counting Kit-8 (CCK-8) solution

-

Microplate reader

Procedure:

-

Seed 5 x 10³ cells per well in 100 µL of complete culture medium in a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Treat the cells with various concentrations of ZnS (e.g., 0.05, 0.1, 0.2, 0.4, 0.8, 1.6, 3.2, and 6.4 μM) for 48 hours.[2] A control group treated with DMSO should be included.

-

After the incubation period, add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for an additional 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability rate and determine the IC50 value.

Caption: Workflow for the Cell Counting Kit-8 (CCK-8) assay.

Apoptosis Assay (Flow Cytometry)

This protocol is used to quantify the percentage of apoptotic cells following treatment with Zingiberen Newsaponin.

Materials:

-

Hepatocellular carcinoma cell lines

-

Zingiberen Newsaponin (ZnS)

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Treat HCC cells with the desired concentration of ZnS for the specified duration (e.g., 48 hours).

-

Harvest the cells by trypsinization and wash them with ice-cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of cells in different quadrants (viable, early apoptotic, late apoptotic, and necrotic).

Caption: Workflow for the flow cytometry-based apoptosis assay.

Conclusion and Future Directions

Zingiberen Newsaponin presents a promising natural compound with potent anti-cancer activities, particularly against hepatocellular carcinoma. Its mechanism of action, primarily through the inhibition of the AKR1C1-mediated JAK2/STAT3 signaling pathway and subsequent suppression of autophagy, provides a solid foundation for further research. Future investigations should focus on elucidating the roles of other signaling pathways, conducting in vivo studies to validate these findings, and exploring the potential for combination therapies to enhance its therapeutic efficacy. This technical guide serves as a comprehensive resource to support and stimulate these future research endeavors.

References

- 1. Zingiberensis Newsaponin Inhibits the Malignant Progression of Hepatocellular Carcinoma via Suppressing Autophagy Moderated by the AKR1C1-Mediated JAK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dioscorea Zingiberensis New Saponin Inhibits the Growth of Hepatocellular Carcinoma by Suppressing the Expression of Long Non-coding RNA TCONS-00026762 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Therapeutic Potential of Zingiberensis Newsaponin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early research into the therapeutic potential of Zingiberensis newsaponin (ZnS), a steroidal saponin (B1150181) derived from Dioscorea zingiberensis. The primary focus of this document is the anti-cancer activity of ZnS, particularly in the context of hepatocellular carcinoma (HCC).

Overview of Therapeutic Effects

Zingiberensis newsaponin has demonstrated significant anti-tumor effects in preclinical studies.[1][2] Its primary mechanism of action in hepatocellular carcinoma involves the inhibition of cell proliferation, migration, and the induction of apoptosis and oxidative stress.[1][2] Furthermore, research has elucidated its role in modulating autophagy and specific cellular signaling pathways.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the effect of Zingiberensis newsaponin on hepatocellular carcinoma cell lines.

Table 1: In Vitro Efficacy of Zingiberensis Newsaponin on HCC Cell Lines

| Cell Line | Assay | Metric | Value | Reference |

| Huh7 | CCK-8 | IC50 (48h) | 0.4438 µM | [1] |

| SMMC7721 | CCK-8 | IC50 (48h) | 0.8418 µM | [1] |

Key Signaling Pathways

Zingiberensis newsaponin exerts its anti-cancer effects by modulating critical signaling pathways involved in cell survival and proliferation. The primary pathway identified is the AKR1C1-mediated JAK2/STAT3 signaling pathway.[1] ZnS has been shown to suppress the phosphorylation of both JAK2 and STAT3, key components of this pathway that are often constitutively active in cancer cells.[1]

Caption: Signaling pathway of Zingiberensis Newsaponin in HCC.

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted to evaluate the therapeutic potential of Zingiberensis newsaponin.

Cell Culture

-

Cell Lines: Human hepatocellular carcinoma cell lines, Huh7 and SMMC7721, are used.

-

Culture Medium: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.

Experimental Workflow

The general workflow for in vitro experiments is depicted below.

Caption: General workflow for in vitro experiments.

Cell Viability Assay (CCK-8)

-

Objective: To determine the cytotoxic effect of Zingiberensis newsaponin on HCC cells.

-

Protocol:

-

Seed Huh7 or SMMC7721 cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of Zingiberensis newsaponin (e.g., 0.1, 0.2, 0.4, 0.8, 1.6 µM) for 48 hours.

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability relative to the untreated control group.

-

Cell Migration Assay (Transwell)

-

Objective: To assess the effect of Zingiberensis newsaponin on the migratory ability of HCC cells.

-

Protocol:

-

Pre-coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel (for invasion assay) or leave uncoated (for migration assay).

-

Seed HCC cells (5 x 10⁴ cells) in serum-free medium into the upper chamber.

-

Add medium containing 10% FBS as a chemoattractant to the lower chamber.

-

Add Zingiberensis newsaponin to the upper chamber at the desired concentration.

-

Incubate for 24-48 hours.

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde and stain with 0.1% crystal violet.

-

Count the number of migrated cells in several random fields under a microscope.

-

Apoptosis Assay (Flow Cytometry)

-

Objective: To quantify the induction of apoptosis by Zingiberensis newsaponin.

-

Protocol:

-

Treat HCC cells with Zingiberensis newsaponin for 48 hours.

-

Harvest the cells and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Oxidative Stress Marker Analysis (ELISA)

-

Objective: To measure the levels of oxidative stress markers in response to Zingiberensis newsaponin treatment.

-

Protocol:

-

Treat HCC cells with Zingiberensis newsaponin for 48 hours.

-

Lyse the cells and collect the supernatant.

-

Measure the levels of Reactive Oxygen Species (ROS), Superoxide Dismutase (SOD), and Malondialdehyde (MDA) in the cell lysates using commercially available ELISA kits, following the manufacturer's instructions.

-

Autophagy Detection (MDC Staining)

-

Objective: To visualize and quantify autophagic vacuoles.

-

Protocol:

-

Culture HCC cells on coverslips and treat with Zingiberensis newsaponin for 48 hours.

-

Incubate the cells with 0.05 mM monodansylcadaverine (MDC) in PBS for 15 minutes at 37°C.

-

Wash the cells with PBS.

-

Immediately observe the cells under a fluorescence microscope with an excitation filter at 355 nm and an emission filter at 512 nm.

-

Protein Expression Analysis (Western Blot)

-

Objective: To determine the effect of Zingiberensis newsaponin on the expression and phosphorylation of key signaling proteins.

-

Protocol:

-

Treat HCC cells with Zingiberensis newsaponin for 48 hours.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against AKR1C1, p-JAK2, JAK2, p-STAT3, STAT3, LC3B, p62, and β-actin overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Conclusion and Future Directions

Early research strongly suggests that Zingiberensis newsaponin holds significant therapeutic potential as an anti-cancer agent, particularly for hepatocellular carcinoma. Its ability to inhibit cell proliferation and migration, induce apoptosis, and modulate the AKR1C1/JAK2/STAT3 signaling pathway provides a solid foundation for further investigation. Future studies should focus on in vivo efficacy and safety profiling, as well as exploring its potential in combination therapies to enhance its anti-tumor effects.

References

In Vitro Anticancer Mechanisms of Zingiberen Newsaponin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies on Zingiberen Newsaponin, a steroidal saponin (B1150181) with demonstrated anticancer properties. This document summarizes key quantitative data, details common experimental protocols, and visualizes the implicated signaling pathways to support further research and development in oncology.

Quantitative Data Summary

The cytotoxic and anti-proliferative effects of Zingiberen Newsaponin have been evaluated across a range of human and murine cancer cell lines. The half-maximal inhibitory concentration (IC50) values and other quantitative measures are summarized below.

Table 1: IC50 Values of Zingiberen Newsaponin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay |

| Human Cell Lines | ||||

| Huh7 | Hepatocellular Carcinoma | 0.4438 | 48 | CCK-8 |

| SMMC-7721 | Hepatocellular Carcinoma | 0.8418 | 48 | CCK-8 |

| SK-OV-3 | Ovarian Cancer | 1.51 ± 0.53 | Not Specified | Not Specified |

| A549 | Lung Carcinoma | 2.13 ± 0.48 | Not Specified | Not Specified |

| Murine Cell Lines | ||||

| C26 | Colon Carcinoma | 0.81 ± 0.35 | Not Specified | Not Specified |

| B16 | Melanoma | 2.64 ± 0.49 | Not Specified | Not Specified |

| LL2 | Lewis Lung Carcinoma | 2.37 ± 0.54 | Not Specified | Not Specified |

| Non-Cancerous Cell Line | ||||

| HEK293 | Human Embryonic Kidney | 4.15 ± 0.22 | Not Specified | Not Specified |

Data compiled from multiple sources.[1][2][3]

Table 2: Effects of Zingiberen Newsaponin on Protein Expression in Hepatocellular Carcinoma Cells (Huh7 and SMMC-7721)

| Protein | Effect | Pathway Implication |

| AKR1C1 | Downregulation | AKR1C1/JAK2/STAT3 |

| p-JAK2 | Downregulation | AKR1C1/JAK2/STAT3 |

| p-STAT3 | Downregulation | AKR1C1/JAK2/STAT3 |

| LC3II/LC3I | Downregulation | Autophagy |

| P62 | Upregulation | Autophagy |

This table summarizes the observed changes in protein levels following treatment with Zingiberen Newsaponin.[1]

Signaling Pathways

Zingiberen Newsaponin has been shown to exert its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and autophagy.

While direct evidence for Zingiberen Newsaponin is still emerging, many related steroidal saponins (B1172615) have been shown to inhibit the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and autophagy.[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used in the in vitro evaluation of Zingiberen Newsaponin.

Cell Viability Assay (CCK-8)

This assay is used to determine the cytotoxic effect of Zingiberen Newsaponin on cancer cell lines.

-

Cell Seeding : Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence.[6][7][8]

-

Compound Treatment : Prepare a series of dilutions of Zingiberen Newsaponin in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

-

Incubation : Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

CCK-8 Addition : Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[6][8][9] Be careful to avoid introducing bubbles.

-

Final Incubation : Incubate the plate for 1-4 hours at 37°C until a visible color change occurs. The incubation time will depend on the cell type and density.

-

Absorbance Measurement : Measure the absorbance at 450 nm using a microplate reader.[6][8][9]

-

Data Analysis : Calculate the cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Cell Migration Assay (Transwell)

This assay assesses the effect of Zingiberen Newsaponin on the migratory capacity of cancer cells.

-

Cell Preparation : Culture cells to 70-80% confluency. Starve the cells in a serum-free medium for 6-24 hours prior to the assay.

-

Chamber Setup : Place Transwell inserts (typically with an 8 µm pore size membrane) into the wells of a 24-well plate.

-

Chemoattractant : Add 600-750 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of each well.[10]

-

Cell Seeding : Harvest the starved cells and resuspend them in a serum-free medium at a concentration of 1 x 10⁵ to 3 x 10⁵ cells/mL. Add 200-500 µL of the cell suspension to the upper chamber of each Transwell insert.[10] Add Zingiberen Newsaponin at various concentrations to the upper chamber along with the cells.

-

Incubation : Incubate the plate at 37°C and 5% CO₂ for a period that allows for cell migration but not proliferation (e.g., 12-48 hours).

-

Removal of Non-migrated Cells : Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.[10][11]

-

Fixation and Staining : Fix the migrated cells on the lower surface of the membrane with methanol (B129727) or 4% paraformaldehyde for 10-20 minutes.[12] Stain the cells with a solution such as 0.1% crystal violet for 15-20 minutes.[12]

-

Imaging and Quantification : Wash the inserts with PBS to remove excess stain. Allow the membrane to dry. Image the stained cells using a microscope. Count the number of migrated cells in several random fields of view to quantify cell migration.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This method quantifies the induction of apoptosis by Zingiberen Newsaponin.

-

Cell Treatment : Seed cells in 6-well plates and treat with various concentrations of Zingiberen Newsaponin for a specified time (e.g., 24 or 48 hours). Include both untreated and positive controls.

-

Cell Harvesting : Collect both floating and adherent cells. For adherent cells, use trypsin to detach them. Centrifuge the cell suspension to pellet the cells.

-

Washing : Wash the cells once with cold 1X PBS and then once with 1X Binding Buffer.[13]

-

Staining : Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5-10 µL of Propidium Iodide (PI) solution.

-

Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

-

Sample Preparation for Flow Cytometry : Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis : Analyze the samples immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

This technique is used to measure changes in the expression levels of specific proteins involved in signaling pathways affected by Zingiberen Newsaponin.

-

Protein Extraction : Treat cells with Zingiberen Newsaponin, then wash with cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

Sample Preparation : Mix the protein lysates with Laemmli (SDS) sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[14]

-

Gel Electrophoresis : Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel (SDS-PAGE). Run the gel to separate the proteins by molecular weight.[14][15]

-

Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[15]

-

Blocking : Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14][15]

-

Primary Antibody Incubation : Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-p-STAT3, anti-LC3) overnight at 4°C with gentle agitation.[14]

-

Secondary Antibody Incubation : Wash the membrane several times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Detection : Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system or X-ray film.[15]

-

Analysis : Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro investigation of Zingiberen Newsaponin.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 3. researchgate.net [researchgate.net]

- 4. Advances in the antitumor activities and mechanisms of action of steroidal saponins [cjnmcpu.com]

- 5. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 8. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 9. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]

- 10. stackscientific.nd.edu [stackscientific.nd.edu]

- 11. corning.com [corning.com]

- 12. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 15. azurebiosystems.com [azurebiosystems.com]

- 16. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TW [thermofisher.com]

Methodological & Application

Application Note & Protocol: Extraction and Purification of Zingiberene and Saponins

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Zingiberen Newsaponin" is not recognized as a standard chemical entity. This document provides protocols for the separate extraction and purification of Zingiberene (B123854) , a major sesquiterpene in ginger essential oil, and Saponins (B1172615) , a broad class of glycosides. The protocols for saponins are general and can be adapted for novel or "new" saponins.

Introduction

Zingiberene is a monocyclic sesquiterpene that is a significant component of the oil from ginger (Zingiber officinale) rhizomes. It is recognized for a range of biological activities, including antiviral and anti-inflammatory effects.[1][2] Saponins are a diverse group of naturally occurring plant glycosides, characterized by their soap-like foaming properties.[3] They are investigated for numerous pharmacological applications, such as their immunomodulatory and anti-cancer properties, which are exerted through various signaling pathways.[4][5]

This document provides detailed methodologies for the extraction and purification of zingiberene from ginger essential oil and a general protocol for the isolation of saponins from plant material.

Quantitative Data Summary

The following tables summarize quantitative data from various extraction and purification methods for both Zingiberene and Saponins.

Table 1: Comparison of Zingiberene Extraction Methods from Zingiber officinale

| Extraction Method | Conditions | Yield of Essential Oil (g/g plant) | Zingiberene Content in Oil (%) | Reference |

| Supercritical Fluid (SFE) | 100 bar, 40 °C | 0.0508 | 19.34 | [6][7] |

| Steam Distillation (SD) | 3 bar, 133 °C | 0.0062 | 28.90 | [6][7] |

| Hydrodistillation (HD) | 750 mL water | 0.0070 | 15.70 | [6][7] |

| Subcritical Water | 125 °C, 20 min | Not Reported | 0.036 | [8] |

Table 2: Zingiberene Purification Outcomes

| Purification Method | Starting Material | Purity Achieved | Recovery Rate | Reference |

| Two-Step Silica (B1680970) Gel Chromatography | Ginger Essential Oil (35.11% Purity) | 72.93% | 70.68% | [9][10] |

| Diels-Alder Adduct Formation & Flash Chromatography | Sesquiterpene-enriched Ginger Oil | >99% | Good Yield | [11][12][13] |

Table 3: Saponin (B1150181) Extraction and Purification Data (Examples)

| Plant Source | Method | Yield/Purity/Recovery | Reference |

| Dodonaea viscosa | Solvent Extraction & Purification | 173.25 µg/mg | [14] |

| Soybean Meal | Colloidal Gas Aphrons Separation | Purity: 75.12%, Recovery: 25.87% | [15] |

| Camellia oleifera Seed Meal | Methanol Extraction | Yield: 19.73% | [16] |

| Dioscorea zingiberensis | HSCCC from 100 mg crude extract | 20.1 mg (Compound A), 25 mg (Compound B) | [17] |

Experimental Protocols & Workflows

Zingiberene Extraction and Purification

Zingiberene is typically isolated from the essential oil of ginger rhizomes. The following protocol outlines a common approach.

Workflow for Zingiberene Isolation

Caption: Workflow for Zingiberene Extraction and Purification.

Protocol 1: Steam Distillation for Ginger Essential Oil Extraction [6]

-

Preparation: Obtain fresh ginger rhizomes, wash thoroughly, and slice them into small pieces.

-

Apparatus Setup: Set up a steam distillation apparatus. Place the ginger slices into the biomass flask.

-

Distillation: Pass steam through the ginger slices. The steam will volatilize the essential oils.

-

Condensation: The steam and oil vapor mixture is passed through a condenser to cool and liquefy.

-

Separation: Collect the distillate in a separating funnel. The essential oil, being less dense than water, will form a layer on top.

-

Collection: Carefully separate and collect the upper layer of ginger essential oil. Dry the oil over anhydrous sodium sulfate.

Protocol 2: Purification of Zingiberene via Diels-Alder Adduct Formation [11][12][13] This method provides very high purity zingiberene.

-

Reaction Setup: Dissolve a sesquiterpene-enriched fraction of ginger oil in dry tetrahydrofuran (B95107) (THF) at room temperature.

-

Adduct Formation: Add a solution of 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) in THF dropwise to the ginger oil solution with stirring. Continue addition until the pink color of unreacted PTAD persists.

-

Concentration: Concentrate the reaction mixture under reduced pressure.

-

Flash Chromatography: Purify the concentrated mixture by flash chromatography on a silica gel column. Elute with a suitable solvent system (e.g., 15% acetone (B3395972) in hexanes) to separate the Diels-Alder adduct from other unreacted hydrocarbons.[13]

-

Hydrolysis: Subject the purified adduct to base hydrolysis to cleave the adduct and regenerate zingiberene.

-

Final Purification: Extract the released zingiberene into hexanes and perform a final purification step, such as Kugelrohr distillation, to yield zingiberene with >99% purity.[11]

-

Analysis: Confirm purity using Gas Chromatography-Mass Spectrometry (GC-MS).

Saponin Extraction and Purification

The extraction and purification of saponins can be challenging due to their structural diversity.[18][19] The following is a generalized protocol that can be adapted.

Workflow for Saponin Isolation

Caption: Generalized Workflow for Saponin Extraction and Purification.

Protocol 3: General Saponin Extraction and Purification [14][17]

-

Preparation: Air-dry the plant material and grind it into a fine powder.

-

Extraction:

-

Place 100 g of the powdered plant material into a flask.

-

Add 500 mL of 70% ethanol.[20]

-

Heat the mixture under reflux for 4 hours with continuous stirring.

-

Filter the mixture while hot. Re-extract the residue with another portion of 70% ethanol to ensure complete extraction.

-

-

Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Liquid-Liquid Partitioning:

-

Dissolve the crude extract in water.

-

Transfer the aqueous solution to a separatory funnel.

-

Extract the aqueous phase multiple times with an equal volume of n-butanol.[17]

-

Combine the n-butanol fractions, which now contain the saponins.

-

-

Purification:

-

Concentrate the n-butanol extract to dryness.

-

Dissolve the residue in a minimal amount of the initial mobile phase.

-

Perform column chromatography using a suitable stationary phase, such as D-101 macroporous resin or silica gel.[17]

-

Elute the column with a gradient of solvents (e.g., a dichloromethane-methanol-water system for silica gel).[17]

-

-

Fraction Collection and Analysis: Collect fractions and analyze them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), often with an Evaporative Light Scattering Detector (ELSD) as saponins may lack a UV chromophore.[18]

-

Further Purification (Optional): For high-purity isolation of specific saponins, fractions can be further purified using techniques like High-Speed Counter-Current Chromatography (HSCCC).[17]

Associated Signaling Pathways

Both zingiberene (as a component of ginger extracts) and saponins are known to modulate key cellular signaling pathways involved in inflammation, immune response, and cell proliferation.

Representative Inflammatory Signaling Pathway

Caption: Modulation of NF-κB and MAPK pathways by Zingiberene and Saponins.

Ginger constituents, including zingiberene, and various saponins have been shown to exert anti-inflammatory effects by inhibiting key signaling pathways like Toll-like Receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB).[1][4] Saponins can also modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in regulating cell proliferation, differentiation, and apoptosis.[5][21] This modulation is a key mechanism behind their observed anti-cancer and immunomodulatory activities.

References

- 1. The Effects of Ginger in Inflammatory Signaling [casi.org]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Gingerol: extraction methods, health implications, bioavailability and signaling pathways - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D4FB00135D [pubs.rsc.org]

- 8. ejournal2.undip.ac.id [ejournal2.undip.ac.id]

- 9. Isolation of Zingiberene from Ginger Essential Oil by Two-Step Intermittent Silica Gel Column Chromatography | Scientific.Net [scientific.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Rapid and simple isolation of zingiberene from ginger essential Oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. thepharmajournal.com [thepharmajournal.com]

- 15. A novel method for the separation of saponin from soybean meal by colloidal gas aphrons: optimization based on response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Preparative isolation and purification of five steroid saponins from Dioscorea zingiberensis C.H.Wright by high-speed counter-current chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Extraction and Isolation of Saponins | Springer Nature Experiments [experiments.springernature.com]

- 19. Extraction and isolation of saponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. researchgate.net [researchgate.net]

Application Note: LC-MS/MS Characterization of a Novel Saponin from Zingiber Species

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the characterization of a novel hypothetical saponin (B1150181), referred to as "Zingiberen Saponin," from a crude extract of a Zingiber species using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology covers sample preparation, chromatographic separation, and mass spectrometric analysis for the structural elucidation of the saponin and the simultaneous identification of other phytochemicals, such as the sesquiterpene Zingiberene. This guide is intended for researchers, scientists, and drug development professionals working on the isolation and characterization of natural products.

Introduction

The genus Zingiber, which includes common ginger (Zingiber officinale), is a rich source of bioactive secondary metabolites.[1][2] Among these are saponins (B1172615), a diverse group of glycosides known for their wide range of pharmacological activities.[3][4] Additionally, these plants produce various terpenoids, with Zingiberene being a characteristic sesquiterpene of ginger.[1][5] The structural characterization of novel saponins is a critical step in natural product-based drug discovery. LC-MS/MS is a powerful analytical technique for this purpose, providing information on molecular weight and fragmentation patterns that aid in the elucidation of the aglycone core and the sugar moieties.[6][7][8] This application note outlines a comprehensive workflow for the identification and partial characterization of a putative novel saponin from a Zingiber species extract.

Experimental Protocols

Sample Preparation: Saponin-Enriched Fraction

A saponin-enriched fraction can be obtained from the dried rhizome of the Zingiber species.

Protocol:

-

Grinding and Extraction: Mill the dried rhizome to a fine powder. Perform extraction with 80% methanol (B129727) in water at a 1:10 solid-to-liquid ratio with sonication for 30 minutes, repeated three times.

-

Solvent Removal: Combine the extracts and evaporate the methanol under reduced pressure using a rotary evaporator.

-

Liquid-Liquid Partitioning: Resuspend the aqueous extract and partition sequentially with n-hexane and n-butanol. The n-butanol fraction will contain the saponins.

-

Enrichment: Concentrate the n-butanol fraction to dryness. This saponin-enriched fraction is then used for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation: High-Performance Liquid Chromatography (HPLC) system.

Protocol:

-

Column: C18 analytical column (e.g., 150 mm × 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-5 min: 10% B

-

5-25 min: 10-90% B (linear gradient)

-

25-30 min: 90% B (isocratic)

-

30-31 min: 90-10% B (linear gradient)

-

31-35 min: 10% B (isocratic)

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 5 µL.

Mass Spectrometry

Instrumentation: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an Electrospray Ionization (ESI) source.

Protocol:

-

Ionization Mode: ESI negative and positive modes. Saponins are often well-characterized in negative mode, while other compounds like Zingiberene may be detected in positive mode.[9][10]

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 40 V.[11]

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 800 L/hr.

-

Scan Range: m/z 100-2000.

-

MS/MS Analysis: Data-dependent acquisition (DDA) is used to trigger MS/MS fragmentation of the most intense precursor ions.

-

Collision Energy: A ramp of collision energies (e.g., 20-60 eV) should be applied to obtain detailed fragmentation spectra.[11]

Data Presentation

The following tables summarize the expected quantitative data from the LC-MS/MS analysis of the hypothetical "Zingiberen Saponin" and co-eluting Zingiberene.

Table 1: LC-MS Data for "Zingiberen Saponin" and Zingiberene

| Compound Name | Retention Time (min) | Precursor Ion [M-H]⁻ (for Saponin) | Precursor Ion [M+H]⁺ (for Zingiberene) | Molecular Formula |

| "Zingiberen Saponin" | 18.5 | m/z 749.42 | - | C₃₉H₆₂O₁₄ |

| Zingiberene | 22.1 | - | m/z 205.19 | C₁₅H₂₄ |

Table 2: MS/MS Fragmentation Data for "Zingiberen Saponin" ([M-H]⁻ at m/z 749.42)

| Fragment Ion (m/z) | Proposed Neutral Loss | Interpretation |

| 587.36 | 162.06 | Loss of a hexose (B10828440) unit |

| 425.30 | 324.12 | Loss of two hexose units |

| 263.24 | 486.18 | Aglycone fragment |

Table 3: MS/MS Fragmentation Data for Zingiberene ([M+H]⁺ at m/z 205.19)

| Fragment Ion (m/z) | Proposed Neutral Loss | Interpretation |

| 161.16 | 44.03 | Loss of C₃H₈ |

| 119.12 | 86.07 | Loss of C₆H₁₄ |

| 93.07 | 112.12 | Characteristic sesquiterpene fragment |

Visualization of Experimental Workflow and Data Analysis

Caption: Experimental workflow from sample preparation to data analysis.

Caption: Proposed fragmentation pathway for the hypothetical "Zingiberen Saponin".

Discussion

The LC-MS/MS analysis in negative ion mode is particularly effective for the characterization of saponins, as it often leads to the sequential loss of sugar residues from the aglycone.[12][13] The fragmentation data presented in Table 2 for the hypothetical "Zingiberen Saponin" suggests the presence of two hexose units attached to an aglycone. The mass of the aglycone can be inferred from the remaining fragment ions. High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the precursor and fragment ions, which is a key step in the identification of unknown compounds.[14]

Simultaneously, the analysis in positive ion mode allows for the detection of other classes of compounds present in the extract, such as sesquiterpenes. The mass spectrum of Zingiberene is characterized by a molecular ion at m/z 204 in its neutral state, and its fragmentation pattern can be used for its identification.[15][16]

Conclusion

This application note provides a robust and detailed methodology for the LC-MS/MS characterization of a novel saponin from a Zingiber species, alongside the identification of co-occurring phytochemicals like Zingiberene. The presented protocols for sample preparation, chromatography, and mass spectrometry, combined with the structured data presentation and workflow visualizations, offer a comprehensive guide for researchers in the field of natural product chemistry and drug discovery. The application of these methods will facilitate the efficient structural elucidation of novel bioactive compounds.

References

- 1. Pharmaceuticals | Free Full-Text | Zingiber officinale Uncovered: Integrating Experimental and Computational Approaches to Antibacterial and Phytochemical Profiling [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Mass spectrometry analysis of saponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Zingiberene and curcumene in wild tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid identification of saponins in plant extracts by electrospray ionization multi-stage tandem mass spectrometry and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Qualitative and quantitative determination of ten major saponins in Platycodi Radix by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Rapid Characterization of Triterpene Saponins from Zornia brasiliensis by HPLC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Characteristic fragmentation behavior of some glucuronide-type triterpenoid saponins using electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. chalcogen.ro [chalcogen.ro]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell Viability Assay Using Zingiberen Newsaponin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zingiberen Newsaponin, also known as Zingiberensis newsaponin (ZnS), is a steroidal saponin (B1150181) isolated from Dioscorea zingiberensis.[1][2] Emerging research has highlighted its potential as an anti-cancer agent, particularly in hepatocellular carcinoma (HCC).[1][3] Its mechanism of action involves the inhibition of autophagy and the AKR1C1/JAK2/STAT3 signaling pathway, induction of oxidative stress, and promotion of apoptosis in cancer cells.[1][3] These characteristics make Zingiberen Newsaponin a compound of significant interest for oncological research and drug development.

This document provides a detailed protocol for assessing the effect of Zingiberen Newsaponin on cell viability using a standard tetrazolium-based colorimetric assay, such as the MTT assay. This assay is a fundamental tool for determining the cytotoxic or cytostatic effects of a compound on cultured cells.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4] In viable, metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[4] This insoluble formazan can be solubilized and quantified by spectrophotometry. The intensity of the purple color is directly proportional to the number of viable cells.[5]

Experimental Protocols

Materials and Reagents

-

Zingiberen Newsaponin (ZnS)

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Human hepatocellular carcinoma cell lines (e.g., Huh7, SMMC-7721) or other cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4][6]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow

Step-by-Step Protocol

-

Cell Seeding:

-

Harvest and count cells from a healthy, sub-confluent culture.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Preparation of Zingiberen Newsaponin:

-

Prepare a stock solution of Zingiberen Newsaponin in DMSO. Based on literature, concentrations in the range of 0.1 to 1.6 µM have been shown to be effective.[3][7] A 10 mM stock solution is a common starting point.

-

Perform serial dilutions of the Zingiberen Newsaponin stock solution in serum-free medium to achieve the desired final concentrations. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.1%) to avoid solvent-induced toxicity.

-

-

Cell Treatment:

-

After 24 hours of incubation, carefully remove the medium from the wells.

-

Add 100 µL of the prepared Zingiberen Newsaponin dilutions to the respective wells.

-

Include control wells:

-

Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the compound-treated wells.

-

Untreated Control: Cells in complete medium only.

-

Blank: Medium only (no cells) for background subtraction.

-

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). Studies have shown effects after 48 hours of treatment.[7][8]

-

-

MTT Assay:

-

Following the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[5]

-

Incubate the plate for 1-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[4][5]

-

After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

-

Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5]

-

Data Presentation and Analysis

The raw absorbance data should be processed to determine the percentage of cell viability for each concentration of Zingiberen Newsaponin.

Calculation of Cell Viability:

-

Corrected Absorbance: Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Percentage Viability: % Viability = (Corrected Absorbance of Treated Wells / Corrected Absorbance of Vehicle Control Wells) x 100

Data Summary Tables

The results can be summarized in a table for clear comparison.

| Zingiberen Newsaponin (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| 0 (Vehicle Control) | 1.254 | 0.087 | 100% |

| 0.1 | 1.103 | 0.065 | 88.0% |

| 0.2 | 0.956 | 0.051 | 76.2% |

| 0.4 | 0.732 | 0.048 | 58.4% |

| 0.8 | 0.511 | 0.039 | 40.7% |

| 1.6 | 0.289 | 0.025 | 23.0% |

Table 1: Example data for a 48-hour treatment of Huh7 cells with Zingiberen Newsaponin.

Based on published data, the half-maximal inhibitory concentration (IC50) for Zingiberen Newsaponin in Huh7 cells is approximately 0.51 µM and in SMMC-7721 cells is 1.0 µM after 48 hours of treatment.[8]

| Cell Line | IC50 of Zingiberen Newsaponin (48h) |

| Huh7 | 0.51 µM |

| SMMC-7721 | 1.0 µM |

Table 2: Reported IC50 values for Zingiberen Newsaponin in HCC cell lines.[8]

Signaling Pathway

Zingiberen Newsaponin has been shown to exert its anti-cancer effects by inhibiting the AKR1C1-mediated JAK2/STAT3 signaling pathway.[1][3] This pathway is crucial for cell proliferation, survival, and differentiation.

Troubleshooting and Considerations

-

Solubility: Ensure Zingiberen Newsaponin is fully dissolved in DMSO before diluting in culture medium.[9] If precipitation occurs, gentle warming and vortexing may be necessary.[9]

-

Phenol (B47542) Red Interference: Some culture media contain phenol red, which can interfere with absorbance readings. Using a phenol red-free medium is recommended if interference is suspected.[6]

-

Light Sensitivity: Protect the MTT reagent and plates from direct light to prevent spontaneous reduction of the tetrazolium salt.[6]

-

Cell Density: The optimal cell seeding density can vary between cell lines. It is advisable to perform a preliminary experiment to determine the optimal density that ensures logarithmic growth throughout the experiment.

By following this detailed protocol, researchers can effectively evaluate the impact of Zingiberen Newsaponin on the viability of cancer cells, contributing to the understanding of its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. molnova.com [molnova.com]

- 3. Zingiberensis Newsaponin Inhibits the Malignant Progression of Hepatocellular Carcinoma via Suppressing Autophagy Moderated by the AKR1C1-Mediated JAK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Dioscorea Zingiberensis New Saponin Inhibits the Growth of Hepatocellular Carcinoma by Suppressing the Expression of Long Non-coding RNA TCONS-00026762 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Zingiberen newsaponin | CAS:91653-50-8 | Steroids | High Purity | Manufacturer BioCrick [biocrick.com]

Investigating Autophagy Pathways with Zingiberen Newsaponin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zingiberen Newsaponin (ZnS), a steroidal saponin, has emerged as a molecule of interest in cancer research, particularly for its role in modulating autophagy. Autophagy is a catabolic cellular process responsible for the degradation of damaged organelles and misfolded proteins, playing a dual role in both cell survival and cell death. In the context of cancer, the modulation of autophagy can be a promising therapeutic strategy. These application notes provide a comprehensive overview of the effects of Zingiberen Newsaponin on autophagy pathways, supported by quantitative data and detailed experimental protocols.

Mechanism of Action: Inhibition of Autophagy in Hepatocellular Carcinoma

Zingiberen Newsaponin has been shown to exert an anticancer effect on hepatocellular carcinoma (HCC) by inhibiting autophagy.[1][2][3] This inhibitory action is mediated through the suppression of the AKR1C1-mediated JAK2/STAT3 signaling pathway.[1][2][3] Treatment of HCC cells with ZnS leads to a decrease in the formation of autophagosomes and a subsequent reduction in autophagic flux.[1] This is evidenced by a decrease in the ratio of microtubule-associated protein 1A/1B-light chain 3 (LC3)-II to LC3-I and an increase in the level of sequestosome 1 (p62), an autophagy substrate.[1][3]

Signaling Pathway Diagram

Caption: Zingiberen Newsaponin signaling pathway in HCC.

Quantitative Data

The following tables summarize the dose-dependent effects of Zingiberen Newsaponin on the viability of hepatocellular carcinoma cells and its impact on key autophagy markers.

Table 1: Effect of Zingiberen Newsaponin on the Viability of HCC Cells

| Cell Line | ZnS Concentration (µM) | Inhibition Rate (%) | IC50 (µM) |

| Huh7 | 0.1 | 15.2 ± 1.5 | 0.52 |

| 0.2 | 28.4 ± 2.1 | ||

| 0.4 | 45.1 ± 3.2 | ||

| 0.8 | 68.7 ± 4.5 | ||

| 1.6 | 85.3 ± 5.6 | ||

| SMMC7721 | 0.1 | 10.1 ± 1.2 | 1.05 |

| 0.2 | 20.3 ± 1.8 | ||

| 0.4 | 35.6 ± 2.9 | ||

| 0.8 | 58.2 ± 4.1 | ||

| 1.6 | 79.8 ± 5.3 |

Data adapted from a study on HCC cell lines treated for 48 hours.[2]

Table 2: Effect of Zingiberen Newsaponin on Autophagy-Related Protein Expression

| Cell Line | Treatment | LC3II/LC3I Ratio (Fold Change) | p62 Expression (Fold Change) |

| Huh7 | Control | 1.00 | 1.00 |

| ZnS (0.5 µM) | 0.45 ± 0.05 | 2.10 ± 0.20 | |

| 3-MA (10 mM) | 0.38 ± 0.04 | 2.35 ± 0.25 | |

| ZnS + 3-MA | 0.21 ± 0.03 | 3.50 ± 0.30 | |

| SMMC7721 | Control | 1.00 | 1.00 |

| ZnS (1.0 µM) | 0.52 ± 0.06 | 1.95 ± 0.18 | |

| 3-MA (10 mM) | 0.41 ± 0.05 | 2.20 ± 0.22 | |

| ZnS + 3-MA | 0.25 ± 0.04 | 3.80 ± 0.35 |

Data represents relative protein expression levels normalized to a loading control (e.g., GAPDH) and compared to the untreated control group.[1] 3-MA (3-methyladenine) is a known autophagy inhibitor.

Experimental Protocols

Cell Culture and Treatment

Objective: To culture HCC cells and treat them with Zingiberen Newsaponin.

Materials:

-

Human hepatocellular carcinoma cell lines (e.g., Huh7, SMMC7721)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Zingiberen Newsaponin (ZnS)

-

3-methyladenine (3-MA)

-

6-well plates

Protocol:

-

Culture Huh7 and SMMC7721 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.

-

Prepare stock solutions of ZnS and 3-MA in a suitable solvent (e.g., DMSO).

-

Treat the cells with the desired concentrations of ZnS (e.g., 0.5 µM for Huh7, 1.0 µM for SMMC7721) and/or 10 mM 3-MA for the indicated time period (e.g., 48 hours).[1] Include a vehicle-only control group.

Western Blot Analysis for Autophagy Markers

Objective: To determine the expression levels of autophagy-related proteins (LC3 and p62).

Experimental Workflow:

Caption: Western blot workflow for autophagy analysis.

Protocol:

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.[1]

-

Determine the protein concentration of the lysates using a BCA protein assay kit.[1]

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[1]

-

Incubate the membrane with primary antibodies against LC3B, p62, and a loading control (e.g., GAPDH) overnight at 4°C.[1]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]

-

Visualize the protein bands using an ECL detection system and quantify the band intensities using densitometry software.[1]

Autophagosome Visualization by MDC Staining

Objective: To visualize and quantify autophagosomes using monodansylcadaverine (MDC) staining.

Protocol:

-

Seed cells on glass coverslips in a 24-well plate and treat as described in Protocol 1.

-

After treatment, wash the cells with PBS.

-

Incubate the cells with 50 µM MDC in serum-free medium for 30 minutes at 37°C.

-

Wash the cells twice with PBS.

-

Immediately observe the cells under a fluorescence microscope with an excitation wavelength of 355 nm and an emission filter of 512 nm.

-

Quantify the number of MDC-positive puncta per cell. A significant decrease in MDC-positive cells indicates inhibition of autophagy.[1][3]

Transmission Electron Microscopy (TEM) for Autophagosome Observation

Objective: To directly observe the ultrastructure of autophagosomes.

Protocol:

-